Cas no 77570-14-0 (methyl cyclopropanecarboximidate hydrochloride)
methyl cyclopropanecarboximidate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboximidic acid, methyl ester, hydrochloride
- methyl cyclopropanecarboximidate,hydrochloride
- methyl cyclopropanecarboximidate hydrochloride
- methyl cyclopropanecarboximidoate hydrochloride
- Methyl cyclopropanecarboximidate--hydrogen chloride (1/1)
- CDA57014
- methyl cyclopropanecarboximidate;hydrochloride
- SCHEMBL717963
- MFCD11045493
- 77570-14-0
- DTXSID60552691
- GCLNUXLDJJFAEU-UHFFFAOYSA-N
- EN300-321895
- methyl cyclopropanimidate hydrochloride
- methyl cyclopropanecarbimidate hydrochloride
- CS-0306018
- METHYLCYCLOPROPANECARBOXIMIDATEHYDROCHLORIDE
-
- MDL: MFCD11045493
- Inchi: 1S/C5H9NO.ClH/c1-7-5(6)4-2-3-4;/h4,6H,2-3H2,1H3;1H
- InChI Key: GCLNUXLDJJFAEU-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1CC1)=N
Computed Properties
- Exact Mass: 135.0450916g/mol
- Monoisotopic Mass: 135.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 86.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
methyl cyclopropanecarboximidate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM463966-1g |
Cyclopropanecarboximidic acid, methyl ester, hydrochloride |
77570-14-0 | 95%+ | 1g |
$884 | 2023-02-17 | |
| Enamine | EN300-321895-0.05g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 0.05g |
$168.0 | 2023-09-04 | |
| Enamine | EN300-321895-0.1g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 0.1g |
$252.0 | 2023-09-04 | |
| Enamine | EN300-321895-0.25g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 0.25g |
$361.0 | 2023-09-04 | |
| Enamine | EN300-321895-0.5g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 0.5g |
$569.0 | 2023-09-04 | |
| Enamine | EN300-321895-1.0g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-321895-2.5g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 2.5g |
$1428.0 | 2023-09-04 | |
| Enamine | EN300-321895-5.0g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 5.0g |
$2110.0 | 2023-02-24 | |
| Enamine | EN300-321895-10.0g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 10.0g |
$3131.0 | 2023-02-24 | |
| Enamine | EN300-321895-1g |
methyl cyclopropanecarboximidate hydrochloride |
77570-14-0 | 95% | 1g |
$728.0 | 2023-09-04 |
methyl cyclopropanecarboximidate hydrochloride Suppliers
methyl cyclopropanecarboximidate hydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on methyl cyclopropanecarboximidate hydrochloride
Methyl Cyclopropanecarboximidate Hydrochloride (CAS No. 77570-14-0): An Overview
Methyl cyclopropanecarboximidate hydrochloride (CAS No. 77570-14-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to methyl cyclopropanecarboximidate hydrochloride.
The chemical structure of methyl cyclopropanecarboximidate hydrochloride is defined by a cyclopropane ring attached to a carboximidate group, which is further substituted with a methyl group. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and practical applications. The cyclopropane ring, known for its high reactivity due to ring strain, imparts unique chemical properties to the compound, which can be exploited in synthetic transformations and drug design.
Recent studies have highlighted the potential of methyl cyclopropanecarboximidate hydrochloride in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry (2022) explored the use of this compound as a building block in the synthesis of antiviral agents. The researchers demonstrated that derivatives of methyl cyclopropanecarboximidate hydrochloride exhibited potent antiviral activity against several strains of influenza virus. This finding underscores the compound's versatility and potential in addressing unmet medical needs.
In addition to its antiviral properties, methyl cyclopropanecarboximidate hydrochloride has shown promise in other therapeutic areas. A research group at the University of California, San Francisco (UCSF) investigated the compound's role in modulating protein-protein interactions (PPIs). Their study, published in Nature Communications (2023), revealed that certain derivatives of methyl cyclopropanecarboximidate hydrochloride could effectively disrupt specific PPIs involved in cancer cell proliferation. This discovery opens new avenues for developing targeted cancer therapies that leverage the unique structural features of this compound.
The synthesis of methyl cyclopropanecarboximidate hydrochloride has been optimized over the years to improve yield and purity. A commonly used method involves the reaction of methyl cyclopropanecarboxylate with an imidating agent, followed by treatment with hydrogen chloride gas to form the hydrochloride salt. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes, reducing waste and minimizing the use of hazardous reagents. For example, a study published in Green Chemistry (2021) described a novel catalytic method that significantly improved the efficiency and sustainability of the synthesis process.
Beyond its direct applications in drug development, methyl cyclopropanecarboximidate hydrochloride serves as a valuable intermediate in organic synthesis. Its reactivity and functional group diversity make it an attractive starting material for constructing complex molecular architectures. Researchers at Harvard University utilized this compound to synthesize a series of bioactive molecules with potential applications in neurodegenerative diseases. Their work, published in Angewandte Chemie (2023), demonstrated that derivatives of methyl cyclopropanecarboximidate hydrochloride could effectively cross the blood-brain barrier and exhibit neuroprotective effects.
In conclusion, methyl cyclopropanecarboximidate hydrochloride (CAS No. 77570-14-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity profile make it an invaluable tool for developing novel therapeutic agents and advancing our understanding of biological processes. As research continues to uncover new applications and optimization strategies, the importance of this compound is likely to grow, contributing to advancements in healthcare and drug discovery.
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